

2-(hydroxymethyl)-N-methylbenzamide CAS number 39976-03-9

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Compound of Interest

Compound Name: 2-(hydroxymethyl)-N-methylbenzamide

Cat. No.: B2451113

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An In-depth Technical Guide to **2-(hydroxymethyl)-N-methylbenzamide** (CAS 39976-03-9)

Authored by: A Senior Application Scientist

Foreword

This document provides a comprehensive technical overview of **2-(hydroxymethyl)-N-methylbenzamide**, a molecule of interest for researchers in organic chemistry and drug development. Eschewing a rigid template, this guide is structured to logically present the core scientific information, from its fundamental properties to its synthesis and potential applications. The content herein is synthesized from established chemical principles and available data on chemical structures, offering field-proven insights into its handling and scientific exploration.

Physicochemical Properties and Safety Data

2-(hydroxymethyl)-N-methylbenzamide is a substituted aromatic amide. Its core structure consists of a benzene ring with a hydroxymethyl group and a methylcarboxamide group in an ortho arrangement. This specific substitution pattern is key to its chemical reactivity and potential biological interactions.

Property	Value	Source
CAS Number	39976-03-9	[1]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
Molecular Weight	165.19 g/mol	[1]
IUPAC Name	2-(hydroxymethyl)-N-methylbenzamide	[1]
SMILES	CNC(=O)C1=CC=CC=C1CO	[1]
Melting Point	122-123 °C	[1]
Boiling Point (Predicted)	363.3 ± 25.0 °C at 760 mmHg	[1]

Safety and Handling: This compound is classified under GHS as follows:

- H302: Harmful if swallowed (Acute toxicity, oral)[1].
- H319: Causes serious eye irritation[1].

Standard laboratory precautions should be taken when handling this chemical. This includes the use of personal protective equipment (PPE) such as gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

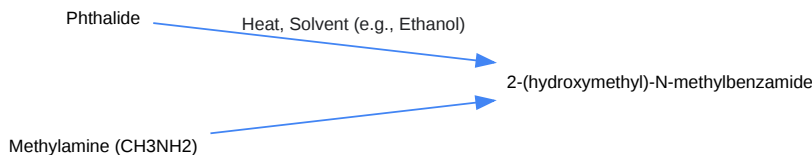
Synthesis and Purification

While a specific, peer-reviewed synthesis for **2-(hydroxymethyl)-N-methylbenzamide** is not readily available in the literature, a highly plausible and synthetic route can be proposed based on the reaction of phthalide (2-benzofuran-1(3H)-one) with methylamine. This approach is advantageous as it is a process that directly yields the target molecule.

Proposed Synthetic Protocol: Aminolysis of Phthalide

The underlying chemistry of this synthesis involves the nucleophilic attack of methylamine on the ester carbonyl carbon of phthalide. This leads to the lactone ring to form the desired amide and alcohol functionalities.

Reaction Scheme:



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Caption: Proposed synthesis of **2-(hydroxymethyl)-N-methylbenzamide**.

Step-by-Step Methodology:

- **Reaction Setup:** To a solution of phthalide (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of methylamine (1.5-2.0 eq, typically as a 40% solution in water or as a solution in the reaction solvent). The excess methylamine serves to drive the reaction to completion.
- **Reaction Conditions:** The reaction mixture is heated to reflux (the temperature will depend on the solvent used) and stirred for a period of 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable mobile phase (e.g., ethyl acetate/hexane mixture) and visualized under UV light. The disappearance of the phthalide spot indicates the completion of the reaction.
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting residue is taken up in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any unreacted methylamine and aqueous soluble impurities.
- **Purification:** The crude product obtained after drying the organic layer over anhydrous sodium sulfate and concentrating it can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or isopropanol/water, to yield the pure **2-(hydroxymethyl)-N-methylbenzamide** as a solid.

Experimental Rationale

- **Choice of Reactants:** Phthalide is a readily available and stable starting material. Methylamine is a simple and effective nucleophile for this transformation.
- **Solvent Selection:** Protic solvents like ethanol can facilitate the reaction by stabilizing the transition state and solvating the ionic intermediates.
- **Temperature:** Heating is necessary to provide the activation energy for the ring-opening of the lactone by the amine.
- **Purification:** Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of soluble impurities and yielding a crystalline product.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized **2-(hydroxymethyl)-N-methylbenzamide**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the ortho-substitution, hindered rotation around the amide C-N bond may lead to the presence of rotamers at room temperature. This can result in the broadening of signals for the N-methyl group and the aromatic protons closest to the amide functionality. Variable temperature NMR studies could be employed to investigate this phenomenon.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.6-7.3	Multiplet	4H	Aromatic protons
~4.7	Singlet	2H	-CH ₂ OH
~3.0	Singlet (possibly broad)	3H	N-CH ₃
~2.5 (broad)	Singlet	1H	-OH

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ , ppm)	Assignment
~170	C=O (amide)
~140-125	Aromatic carbons
~64	-CH ₂ OH
~26	N-CH ₃

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry is expected to show a clear molecular ion peak. The fragmentation pattern will likely be by cleavage of the amide bond and loss of neutral fragments.

Predicted Mass Spectrum Fragmentation:

m/z	Fragment
165	[M] ⁺ (Molecular ion)
148	[M - OH] ⁺
134	[M - CH ₂ OH] ⁺
105	[C ₆ H ₄ CO] ⁺ (Benzoyl cation)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Infrared (IR) Spectroscopy:

Wavenumber (cm ⁻¹)	Assignment
~3300 (broad)	O-H stretch (alcohol)
~3200 (broad)	N-H stretch (amide)
~1640	C=O stretch (amide)
~1540	N-H bend (amide)

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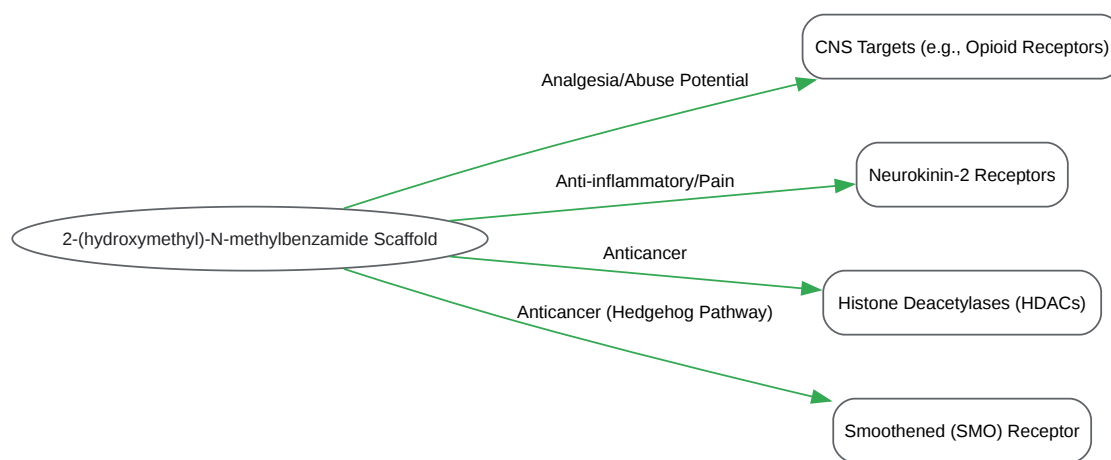
Caption: Workflow for the analytical characterization of the synthesized compound.

Potential Applications and Biological Activity

While there is limited specific data on the biological activity of **2-(hydroxymethyl)-N-methylbenzamide**, the benzamide scaffold is a well-established in drug discovery[2]. Numerous benzamide derivatives have shown a wide range of pharmacological activities.

Potential Areas of Investigation:

- Anticonvulsant Activity: Many benzamide analogues have been investigated for their potential as anticonvulsant agents[2].
- Neurokinin-2 (NK₂) Receptor Antagonism: Substituted N-methylbenzamides have been designed as potent NK₂ receptor antagonists, which have been used in treating inflammatory and pain-related disorders[3].
- Anticancer Activity: Benzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors and smoothened (SMO) antagonists, shown in oncology[4][5]. The structural features of **2-(hydroxymethyl)-N-methylbenzamide** could be a starting point for the design of novel anticancer agents.
- Opioid Receptor Modulation: Some N-methylbenzamide derivatives, such as U-47700, are potent μ -opioid receptor agonists[6]. While this highlights the potential for abuse, it also indicates that this chemical class can interact with CNS targets.



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Caption: Potential biological targets and applications of the benzamide scaffold.

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the amide carbonyl) in a constrained ortho-conformation makes **2-(hydroxymethyl)-N-methylbenzamide** an interesting candidate for fragment-based drug discovery and as a scaffold for building more complex molecules with specific activities.

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